molecular formula C5H12O4S B8477831 3-Methoxy-1-propanol methanesulphonate

3-Methoxy-1-propanol methanesulphonate

Cat. No.: B8477831
M. Wt: 168.21 g/mol
InChI Key: FRQCAZXFZRBMRX-UHFFFAOYSA-N
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Description

3-Methoxy-1-propanol methanesulphonate is an organic compound with the molecular formula C5H12O4S. It is a sulfonate ester derived from methanesulfonic acid and 3-methoxypropanol. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-1-propanol methanesulphonate can be synthesized through the esterification of methanesulfonic acid with 3-methoxypropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of 3-methoxypropyl methanesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-propanol methanesulphonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by a nucleophile.

    Hydrolysis: In the presence of water and an acid or base catalyst, 3-methoxypropyl methanesulfonate can hydrolyze to yield methanesulfonic acid and 3-methoxypropanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles used in these reactions include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions are employed to facilitate the hydrolysis reaction. Sulfuric acid or sodium hydroxide can be used as catalysts.

Major Products

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amine derivative.

    Hydrolysis: The major products are methanesulfonic acid and 3-methoxypropanol.

Scientific Research Applications

3-Methoxy-1-propanol methanesulphonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: This compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-methoxypropyl methanesulfonate involves the formation of a reactive intermediate through the cleavage of the methanesulfonate group. This intermediate can then react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic Acid: A strong acid used in various industrial processes.

    Ethyl Methanesulfonate: An alkylating agent used in mutagenesis studies.

    Methyl Methanesulfonate: Another alkylating agent with applications in DNA research.

Uniqueness

3-Methoxy-1-propanol methanesulphonate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its methoxypropyl group provides distinct reactivity compared to other methanesulfonate esters, making it valuable in specific synthetic and industrial applications.

Properties

Molecular Formula

C5H12O4S

Molecular Weight

168.21 g/mol

IUPAC Name

3-methoxypropyl methanesulfonate

InChI

InChI=1S/C5H12O4S/c1-8-4-3-5-9-10(2,6)7/h3-5H2,1-2H3

InChI Key

FRQCAZXFZRBMRX-UHFFFAOYSA-N

Canonical SMILES

COCCCOS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a dichloromethane (50 mL) mixture of 3-methoxy-1-propanol (2.70 g, 30.0 mmol) and triethylamine (4.62 mL, 33.0 mmol), was added methanesulfonyl chloride (2.45 mL, 31.5 mmol) while stirring on ice, and the resulting mixture was stirred at room temperature for 30 minutes. Water and ethyl acetate were added to the reaction mixture. After thoroughly shaking the mixture, the organic layer was separated, and the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The mixture was filtered, and the solvent in the filtrate was then distilled off under reduced pressure.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
4.62 mL
Type
reactant
Reaction Step One
Quantity
2.45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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solvent
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-methoxy-propan-1-ol (300 g, 3.3 mol) in anhydrous CH2Cl2 (3 L) was added triethylamine (790 mL, 5.7 mol). The mixture was cooled to 0° C. and methanesulfonyl chloride (376 mL, 4.8 mol) in anhydrous CH2Cl2 (1 L) added dropwise. After stirring for 2 h at rt, the mixture was washed with water and brine, dried and evaporated to give the crude product as an oil (540 g, yield 96%) that was used in the next step without purification. 1H NMR (400 MHz, CDCl3): δ 3.40-3.37 (t, J=6.0 Hz, 2H), 2.55-2.52 (t, J=6.0 Hz, 2H), 2.40 (s, 3H), 2.06 (s, 3H), 1.08-1.02 (m, 2H).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
790 mL
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
376 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
96%

Synthesis routes and methods III

Procedure details

Methanesulphonyl chloride (1.75 ml, 22 mmol) was added to a solution of 3-methoxy-1-propanol (1.81 g, 20 mmol) and triethylamine (3.35 ml, 24 mmol) in DCM (40 ml) cooled in an ice bath and the mixture stirred at ambient temperature for 18 hours. DCM (25 ml) and water (50 ml) were added and the phases separated and the aqueous layer was extracted with DCM (25 ml). The extracts were combined, washed with water (50 ml) and brine (50 ml), dried (Chemelut column CE1010) and evaporated to give the title compound 3.25 g (97%) as a pale yellow oil. NMR 2.00 (m, 2H), 3.01 (s, 3H), 3.35 (s, 3H), 3.49 (t, 2H), 4.38 (t, 2H).
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
3.35 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
97%

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